Heptyl formate
Description
Heptyl formate (C₈H₁₆O₂), a volatile ester derived from formic acid and heptanol, is primarily used as a vapor-phase insecticide targeting pests like house flies (Musca domestica) . Its mechanism involves hydrolysis by insect esterases, releasing formic acid—a mitochondrial toxin—which disrupts cellular respiration . Unlike traditional organophosphates (e.g., DDVP), this compound exhibits low mammalian toxicity (oral LD₅₀ in rats: 1,510 mg/kg) and is recognized as a food additive, making it a candidate for use in human-occupied spaces .
Properties
IUPAC Name |
heptyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMDSXSXYAICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059416 | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, floral, orris-rose odour | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 760.00 mm Hg | |
| Record name | Heptyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ether, most organic solvents; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.88277 (15°) | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-23-2 | |
| Record name | Heptyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU6O623G48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Kinetics and Optimization
Key parameters influencing yield include:
-
Temperature : Elevated temperatures (80–120°C) accelerate reaction rates but risk side reactions like dehydration of heptanol.
-
Molar Ratio : A 1:1 stoichiometry is ideal, though excess heptanol (1.5:1) improves conversion by acting as a solvent.
-
Catalyst Loading : Sulfuric acid concentrations of 0.5–2 wt% balance reaction efficiency and post-synthesis neutralization costs.
A representative kinetic study (Table 1) demonstrates the impact of temperature on equilibrium constants (K<sub>eq</sub>):
Table 1: Temperature Dependence of Esterification Equilibrium
| Temperature (°C) | K<sub>eq</sub> | Conversion (%) |
|---|---|---|
| 80 | 2.3 | 67 |
| 100 | 3.8 | 78 |
| 120 | 5.1 | 85 |
Data adapted from hydrolysis studies, where reverse reactions were analyzed to infer esterification equilibria.
Alkaline Hydrolysis Reversal Strategies
Patent CA2916886A1 details a novel approach involving basic hydrolysis of 3-heptyl formate to isolate 3-heptanol. While this process primarily targets alcohol recovery, it provides critical insights into ester stability and synthetic reversibility:
Hydrolysis Conditions and Implications
-
Reagent : 40–50 wt% aqueous NaOH at 120°C achieves 78% 3-heptanol yield.
-
Side Reactions : Aldol condensation of 2-ethylhexanal with ketones occurs under these conditions, necessitating precise temperature control to minimize byproducts.
This method underscores the importance of steric effects in ester reactivity. The α-ethyl group in 2-ethylhexanal inhibits homoaldol condensation, favoring cross-aldol reactions that simplify product separation.
Solvent-Mediated Extraction and Purification
Post-synthesis purification leverages this compound’s physicochemical properties, as characterized by PC-SAFT modeling:
Distribution Coefficients in Biphasic Systems
Table 2: Experimental vs. Predicted Distribution Coefficients (D<sub>FA</sub>)
| Solvent | D<sub>FA</sub><sup>exp</sup> | D<sub>FA</sub><sup>PC-SAFT</sup> |
|---|---|---|
| 1-Hexanol | 4.40 | 4.35 |
| 1-Heptanol | 4.57 | 4.55 |
| Benzyl formate | 3.40 | 3.39 |
Data from highlights 1-heptanol’s superiority in extracting formic acid (a hydrolysis byproduct), ensuring high ester purity.
Advanced Catalytic Systems
Heterogeneous Acid Catalysts
Zeolite H-Beta (SiO₂/Al₂O₃ = 25) achieves 92% conversion at 100°C, reducing corrosion risks associated with homogeneous acids. Catalyst recyclability remains limited (<5 cycles) due to pore blockage by heptanol.
Enzymatic Esterification
Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) enables room-temperature synthesis with 89% yield. However, reaction times extend to 48–72 hours, hindering industrial adoption.
Process Intensification Techniques
Scientific Research Applications
Applications in Organic Chemistry
Use as a Solvent in Organic Synthesis
Heptyl formate is recognized for its effectiveness as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds facilitates various chemical reactions, making it valuable in both research and industrial applications.
Role as an Intermediate
In many organic synthesis processes, this compound acts as an intermediate compound. This characteristic is crucial for the formation of more complex molecules and the development of new synthetic methodologies.
Esterification Studies
Researchers utilize this compound in esterification studies to investigate reaction mechanisms and enhance synthesis routes for similar compounds. This application is vital for optimizing chemical processes and developing new materials.
Biological Research Applications
Lipid-Based Drug Delivery Systems
this compound shows promise in the development of lipid-based drug delivery systems. Its unique properties allow for improved encapsulation and controlled release of pharmaceutical compounds, which is critical for enhancing drug efficacy and reducing side effects.
Enzymatic Reaction Studies
This compound is employed in studies involving lipases and esterases, contributing to the understanding of enzyme kinetics and substrate specificity. Such research can lead to advancements in biocatalysis and enzyme engineering.
Applications in Microbiology and Fermentation Research
In microbiology, this compound is used to study microbial metabolism and fermentation processes. Its role as a potential carbon source or metabolic intermediate makes it valuable for understanding microbial growth and metabolism.
Analytical Chemistry Applications
Gas Chromatography Standards
this compound serves as a standard compound in gas chromatography analyses. It helps researchers calibrate instruments and validate analytical methods, ensuring accurate results in various chemical analyses.
Mass Spectrometry Applications
In mass spectrometry, this compound is used to study fragmentation patterns, aiding the development of new analytical techniques for detecting and quantifying similar compounds. This application enhances the sensitivity and specificity of mass spectrometric analyses.
Environmental Studies
This compound has potential applications in environmental studies, particularly concerning volatile organic compounds (VOCs), biodegradation processes, and atmospheric chemistry. Its characteristics may contribute to understanding environmental impacts and developing sustainable chemical processes.
Case Study 1: Controlled Vapor Release for Insect Control
Recent studies have explored the use of this compound as an insecticide through controlled vapor release mechanisms. Research demonstrated that ceramic porous rods impregnated with this compound effectively killed house flies over extended periods, indicating its potential as a safer alternative to traditional insecticides like DDVP .
Case Study 2: Enzymatic Activity
Another study focused on this compound's interaction with specific enzymes such as lipases. The findings contributed significantly to understanding how this compound can modulate enzymatic activity, which is essential for designing better biocatalysts for industrial applications .
Mechanism of Action
The mechanism of action of heptyl formate involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity odor. In chemical reactions, the ester bond in this compound can be cleaved by hydrolysis or reduction, leading to the formation of heptanol and formic acid or methanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Heptyl formate is compared here with two structurally related formate esters—ethylene glycol diformate (EGDF) and menthofuran—and the organophosphate DDVP, a conventional insecticide.
Structural and Functional Properties
| Compound | Chemical Class | Hydrolysis Products | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | Formate ester | 1 formic acid molecule | 144.21 g/mol | Linear heptyl chain esterified to formate |
| EGDF | Diformate ester | 2 formic acid molecules | 162.14 g/mol | Ethylene glycol backbone with two formate groups |
| Menthofuran | Heterobicyclic ether | N/A (non-ester compound) | 150.22 g/mol | Furan ring fused with a menthane skeleton |
| DDVP (Dichlorvos) | Organophosphate | Dichloroacetaldehyde | 220.98 g/mol | Phosphate ester with dichloroethyl groups |
Toxicity Profiles
Key Findings :
- Relative Toxicity : Menthofuran > EGDF > this compound > DDVP in vapor toxicity to house flies . DDVP is 25× more toxic than menthofuran but restricted due to high mammalian toxicity .
- Hydrolysis Efficiency : EGDF’s dual formate groups release twice the formic acid of this compound, enhancing its insecticidal potency .
- Esterase Dependency : Pretreatment with DEF (an esterase inhibitor) reduced this compound and EGDF toxicity by 1.5× and 2×, respectively, confirming esterase activation .
Environmental and Operational Considerations
- Vapor Release Duration : this compound’s vapor efficacy lasts ≤8 days via ceramic rods, outperforming filter paper (≤2 days) . DDVP’s resin strips ensure prolonged release but require confined spaces .
- Safety Profile : this compound and EGDF are safer for mammals than DDVP, aligning with their use in food and public areas .
Biological Activity
Heptyl formate, a fatty acid ester with the chemical formula CHO, is recognized for its diverse biological activities and applications in various fields, including microbiology, organic chemistry, and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential applications based on recent research findings.
This compound is synthesized through the esterification reaction between heptanol and formic acid. The reaction typically requires strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:
Biological Applications
1. Microbial Metabolism and Fermentation
This compound serves as a potential carbon source in microbial metabolism studies. It has been utilized to investigate fermentation processes, particularly in the context of optimizing microbial growth conditions and metabolic pathways . Its role as a metabolic intermediate allows researchers to explore its effects on various microbial strains.
2. Enzymatic Reactions
Research indicates that this compound is involved in enzymatic hydrolysis processes, primarily catalyzed by esterases and lipases. The mechanism involves binding to the enzyme's active site, leading to nucleophilic attack by serine residues within the enzyme's catalytic triad . This interaction is critical for understanding enzyme kinetics and substrate specificity.
3. Insecticidal Properties
This compound has demonstrated insecticidal activity, particularly against house flies and other dipterans. Studies show that controlled vapor release of this compound can achieve prolonged mortality in house flies, making it a potential candidate for insect pest management . The efficacy of this compound was evaluated through bioassays that measured fly mortality after exposure to various concentrations.
| Compound | Concentration (mg/L) | Fly Mortality (%) |
|---|---|---|
| This compound | 18-44 | 20-80 |
| DDVP (Control) | 10-20 | Higher than this compound |
Olfactory Interaction
This compound possesses olfactory properties that activate specific receptors in the nasal cavity. Studies have shown that it interacts with human olfactory receptors similar to other aldehydes due to its ester structure . This interaction contributes to its fruity aroma, which is valuable in the fragrance industry.
Cell Membrane Interaction
The lipophilic nature of this compound allows it to influence cell membrane properties, potentially affecting fluidity and permeability . This characteristic is essential for drug delivery applications where modulation of membrane interactions can enhance therapeutic efficacy.
Physiological Effects
While this compound is generally recognized for its pleasant fragrance and low toxicity at standard exposure levels, high concentrations may lead to respiratory irritation . Its use in lipid-based drug delivery systems highlights its potential for improving encapsulation and controlled release of pharmaceutical compounds.
Case Studies
Study on Insecticidal Efficacy
A significant study evaluated the effectiveness of ceramic porous rods impregnated with this compound against house flies. The results indicated that this compound could be released effectively over time, providing a sustained insecticidal effect without the high toxicity associated with traditional insecticides like DDVP .
Chemical Reactions Analysis
Hydrolysis Reactions
Heptyl formate undergoes hydrolysis under acidic, neutral, or basic conditions, yielding formic acid and heptanol.
Neutral Hydrolysis
-
Mechanism : Proceeds via alkyl-oxygen fission, forming a carbocation intermediate (C₇H₁₅⁺) and formate ion (HCOO⁻) .
-
Kinetics : First-order kinetics observed, with rate constants dependent on temperature and pH. For example, at 35°C, hydrolysis in water follows .
-
Catalysts : Spontaneous in water, accelerated by hydrogen-bonding interactions in protic solvents .
Acid-Catalyzed Hydrolysis
-
Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Rate increases with strong acids (e.g., H₂SO₄) due to enhanced electrophilicity of the carbonyl carbon .
Base-Catalyzed Hydrolysis
-
Proceeds via nucleophilic attack by hydroxide ions, forming heptanolate and formate ions.
-
Highly efficient in polar aprotic solvents like acetonitrile .
Oxidation Reactions
This compound oxidizes to form heptanoic acid and CO₂ under aerobic conditions, influenced by solvent polarity and catalysts.
-
Solvent Effects : Protic solvents (e.g., i-propanol) enhance selectivity for carboxylic acids via hydrogen-bond stabilization of intermediates .
Enzymatic Transformations
Biocatalytic routes enable selective modifications of this compound:
Lipase-Catalyzed Hydrolysis
-
Immobilized lipases (e.g., Novozym 435) hydrolyze this compound to heptanol under mild conditions (30–40°C, pH 7) .
-
Optimal Parameters :
Baeyer-Villiger Monooxygenase (BVMO) Reactions
-
BVMOs oxidize this compound to form heptyl ketones, though competing hydrolysis limits yields (<5% in aqueous media) .
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes via:
-
Pathway 1 : Cleavage to form heptene and formic acid.
-
Pathway 2 : Rearrangement to branched aldehydes (e.g., 2-ethylhexanal) .
| Temperature | Pressure | Major Products |
|---|---|---|
| 180°C | Atmospheric | Heptene, CO |
| 200°C | 30 bar O₂ | 2-Ethylhexanal, formic acid |
Solvent Effects on Reactivity
Solvent polarity and hydrogen-bonding capacity significantly influence reaction outcomes:
| Solvent | Hydrolysis Rate (k × 10⁴ s⁻¹) | Oxidation Selectivity |
|---|---|---|
| Water | 1.2 | 74.4% |
| i-Propanol | 0.8 | 97.8% |
| Acetonitrile | 0.3 | 64.5% |
Q & A
Q. What are the standard methodologies for synthesizing heptyl formate, and how can purity be validated?
this compound is typically synthesized via esterification, where heptanol reacts with formic acid under acidic catalysis (e.g., sulfuric acid). A reflux setup with controlled temperature (60–80°C) is recommended to optimize yield . Post-synthesis, purity is validated using gas chromatography (GC) with flame ionization detection (FID) and compared against a certified reference standard (e.g., CAS 1034523) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity by matching peaks to literature values (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
Key properties include boiling point, density, and solubility. Use differential scanning calorimetry (DSC) for thermal stability analysis and a U-tube viscometer for dynamic viscosity measurements. For solubility, employ the shake-flask method in solvents like ethanol, hexane, and water, followed by HPLC quantification . Document protocols in the "Experimental" section with reagent grades, equipment models, and calibration curves to ensure reproducibility .
Q. What analytical techniques are critical for detecting this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile esters. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) mode. For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode enhances sensitivity . Always include a matrix-matched calibration to account for interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when characterizing this compound derivatives?
Contradictions in NMR or IR spectra often arise from impurities or stereochemical variations. For example, unexpected peaks in ¹H NMR may indicate unreacted heptanol—confirm via spiking experiments. Computational tools like density functional theory (DFT) can simulate NMR shifts for comparison. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What experimental design considerations are vital for studying this compound’s stability under varying pH and temperature?
Conduct accelerated stability studies by exposing samples to pH 3–9 buffers and temperatures from 4°C to 40°C. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Monitor hydrolysis products (heptanol and formic acid) via GC-FID and correlate with pH-stat titration data. Include a stability-indicating assay validated per ICH guidelines .
Q. How can conflicting bioactivity results for this compound in antimicrobial assays be systematically addressed?
Discrepancies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and use Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., ampicillin) and validate via checkerboard assays for synergy/antagonism. Statistical analysis (ANOVA with post-hoc tests) should account for batch-to-batch variability .
Methodological Best Practices
- Data Presentation : Use tables to summarize spectral assignments (e.g., ¹H NMR shifts) and comparative bioactivity data. Follow journal-specific formatting for figures, ensuring axis labels are in SI units .
- Reproducibility : Deposit raw spectral data and chromatograms in supplementary materials, citing them in the main text as "Supporting Information File S1" .
- Ethical Compliance : For studies involving human subjects (e.g., olfaction research), obtain IRB approval and document participant consent protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
